molecular formula C7H13NO B7809508 cis-(5-Amino-cyclohex-3-enyl)-methanol

cis-(5-Amino-cyclohex-3-enyl)-methanol

Cat. No.: B7809508
M. Wt: 127.18 g/mol
InChI Key: XFSRTKPKEPJBMN-NKWVEPMBSA-N
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Description

cis-(5-Amino-cyclohex-3-enyl)-methanol: is an organic compound characterized by a cyclohexene ring substituted with an amino group and a hydroxymethyl group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(5-Amino-cyclohex-3-enyl)-methanol typically involves the following steps:

    Cyclohexene Formation: Starting from a suitable precursor, cyclohexene can be synthesized through hydrogenation of benzene or by other methods.

    Amino Group Introduction:

    Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-(5-Amino-cyclohex-3-enyl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to form cyclohexane derivatives.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

cis-(5-Amino-cyclohex-3-enyl)-methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-(5-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

cis-(5-Amino-cyclohex-3-enyl)-methanol can be compared with other similar compounds, such as:

    trans-(5-Amino-cyclohex-3-enyl)-methanol: Differing in the spatial arrangement of substituents, leading to different chemical and biological properties.

    cis-(5-Hydroxy-cyclohex-3-enyl)-methanol: Differing in the functional group, which affects reactivity and applications.

    cis-(5-Amino-cyclohex-3-enyl)-ethanol: Differing in the length of the carbon chain, influencing solubility and reactivity.

The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,5S)-5-aminocyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRTKPKEPJBMN-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](C[C@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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